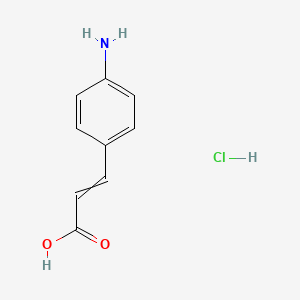
Ethyl 4-(benzyloxy)-2-naphthoate
Overview
Description
Ethyl 4-(benzyloxy)-2-naphthoate is an organic compound with the molecular formula C20H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a phenylmethoxy group, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 4-(benzyloxy)-2-naphthoate typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 4-(benzyloxy)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 4-(benzyloxy)-2-naphthoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-2-naphthoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical processes. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to Ethyl 4-(benzyloxy)-2-naphthoate include:
2-Naphthalenecarboxylic acid: Lacks the phenylmethoxy and ethyl ester groups, making it less versatile in certain reactions.
4-Phenylmethoxybenzoic acid: Similar aromatic structure but lacks the naphthalene ring, affecting its chemical properties.
Ethyl 4-phenylmethoxybenzoate: Similar ester group but different aromatic backbone, leading to different reactivity and applications.
This compound’s unique combination of functional groups and aromatic structure makes it particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H18O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H18O3/c1-2-22-20(21)17-12-16-10-6-7-11-18(16)19(13-17)23-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3 |
InChI Key |
HFBCYSDXUCTZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine](/img/structure/B8783434.png)
![6,7-Dimethoxy-2-(4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)quinazolin-4(3H)-one](/img/structure/B8783446.png)
![methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8783466.png)
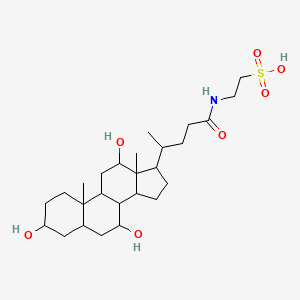
![5-Methyl-5,7-dihydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8783476.png)
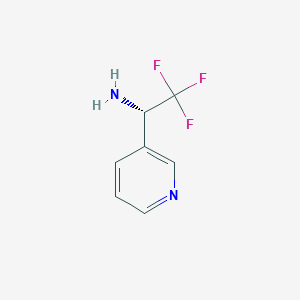
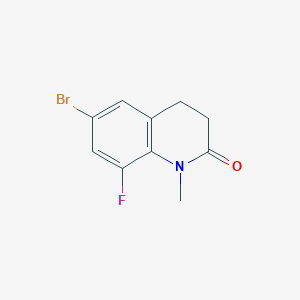
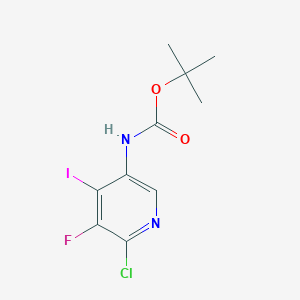
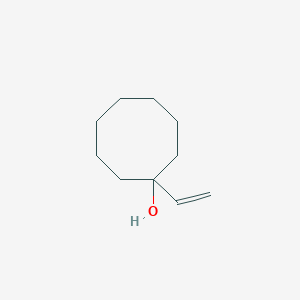
![Benzo[b]thiophene-2-thiol](/img/structure/B8783492.png)

